molecular formula C20H24ClN5O2 B2743093 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 369606-66-6

1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2743093
CAS RN: 369606-66-6
M. Wt: 401.9
InChI Key: JVTGHUUWDAIKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
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Scientific Research Applications

1. Psychotropic Potential

Research has shown that derivatives of purine-2,6-dione, closely related to 1-(2-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, display psychotropic activity. Specifically, these compounds have been identified as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their use in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).

2. Serotoninergic and Dopaminergic Receptor Affinity

Further studies have explored the structural aspects of similar compounds, revealing a spectrum of receptor activities, including affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This implies potential applications in neuropharmacology, particularly in the development of antidepressant and anxiolytic agents (Zagórska et al., 2015).

3. Pharmacological Evaluation for 5-HT Receptors

1,3-dimethyl-3,7-dihydro-purine-2,6-dione derivatives, similar in structure to the compound , have been evaluated for their affinity and functional activity at various 5-HT receptors. These studies provide insight into the potential for developing new pharmacological agents targeting mental health disorders (Jurczyk et al., 2004).

4. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of purine-2,6-dione, similar to the compound , exhibit significant analgesic and anti-inflammatory properties. This suggests potential applications in pain management and inflammation treatment (Zygmunt et al., 2015).

5. Interaction with Serotonin and Dopamine Receptors

N-(arylpiperazinyl)acetamide derivatives of similar purine-2,6-diones have shown affinity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, indicating the potential for neurological applications, particularly in the treatment of conditions involving these neurotransmitter systems (Żmudzki et al., 2015).

6. Topology of Interactions in Methylxanthines

Studies on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, which include similar purine derivatives, provide insights into the molecular mechanisms of drug-receptor interactions. This can be crucial for the design of targeted therapies (Latosinska et al., 2014).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-13-8-10-25(11-9-13)19-22-17-16(23(19)2)18(27)26(20(28)24(17)3)12-14-6-4-5-7-15(14)21/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTGHUUWDAIKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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